9-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Description
9-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C17H18ClN5O3 and its molecular weight is 375.81. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis :
- A study by (Šimo et al., 1995) focused on synthesizing 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, a related compound. This research contributes to the understanding of the synthetic pathways and structural properties of similar purinediones.
- Another study by (Wang et al., 2011) examined the crystal structure of a closely related compound. Their findings provide insights into the molecular conformation and potential interactions of similar compounds.
- The work of (Trilleras et al., 2009) delved into the molecular and crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. These findings contribute to the broader understanding of pyrimidine derivatives and their potential applications.
Potential Pharmacological Properties :
- A research by (Pawłowski et al., 1999) explored the pharmacological properties of pyrimido[2,1-f]purines, which are structurally related to the compound . They investigated receptor affinities, providing a basis for understanding the biological interactions of similar compounds.
Potential Anticancer Activity :
- Research conducted by (Mulakayala et al., 2012) involved synthesizing compounds with potential anticancer properties. Their study could provide a framework for investigating the anticancer potential of similar compounds.
Synthesis Methods and Applications :
- The study by (Carvalho et al., 2007) offers insights into the synthesis of 7,8-dihydropyrimido[5,4-d]pyrimidines, which might be relevant for understanding the synthesis of the compound .
Properties
IUPAC Name |
9-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O3/c1-20-14-13(15(24)21(2)17(20)25)23-8-4-7-22(16(23)19-14)10-5-6-12(26-3)11(18)9-10/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQSOGKGXDNAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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